5-Bromo-4-fluoro-2-methoxypyridine
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Overview
Description
5-Bromo-4-fluoro-2-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5BrFNO . It is a derivative of pyridine, where the hydrogen atoms at positions 5, 4, and 2 are substituted by bromine, fluorine, and methoxy groups, respectively.
Mechanism of Action
Target of Action
5-Bromo-4-fluoro-2-methoxypyridine is primarily used as a building block in organic synthesis . It is often used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the organoboron reagents are transferred from boron to palladium . This reaction is exceptionally mild and functional group tolerant, making it a popular choice for carbon–carbon bond formation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds, including potent inhibitors and receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methoxypyridine can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of 5-bromo-2-methoxypyridine with a fluorinated boronic acid derivative in the presence of a palladium catalyst.
Halogen Exchange Reactions: Starting from 5-bromo-2-methoxypyridine, a fluorination reaction can be carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen exchange reactions due to their efficiency and cost-effectiveness. The use of continuous flow reactors can further enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-4-fluoro-2-methoxypyridine can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine or fluorine substituents to hydrogen.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common for reduction.
Major Products:
Scientific Research Applications
Chemistry: 5-Bromo-4-fluoro-2-methoxypyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique substitution pattern allows for the modulation of biological activity and selectivity .
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable electronic and optical properties .
Comparison with Similar Compounds
- 5-Bromo-2-methoxypyridine
- 4-Fluoro-2-methoxypyridine
- 5-Bromo-4-fluoro-2-methylpyridine
Comparison:
- 5-Bromo-4-fluoro-2-methoxypyridine is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups, which can significantly alter its chemical reactivity and biological activity compared to its analogs .
- 5-Bromo-2-methoxypyridine lacks the fluorine substituent, which can affect its electronic properties and reactivity in substitution reactions .
- 4-Fluoro-2-methoxypyridine lacks the bromine substituent, which can influence its ability to participate in certain types of chemical reactions .
- 5-Bromo-4-fluoro-2-methylpyridine has a methyl group instead of a methoxy group, which can impact its solubility and interaction with biological targets .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KODOUZQOTJJKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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